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molecular formula C9H8Cl2O2 B183841 3-(3,5-Dichlorophenyl)propanoic acid CAS No. 95333-95-2

3-(3,5-Dichlorophenyl)propanoic acid

Cat. No. B183841
M. Wt: 219.06 g/mol
InChI Key: GQICJNXGCGRFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381832B2

Procedure details

Thionyl chloride (45.2 g) was added dropwise at 40° C. to a solution of 3-(3,5-di-chlorophenyl)propionic acid (54.8 g) in methylene chloride (200 ml). After reaction was complete, excess thionyl chloride and the solvent were removed by distillation. The oily residue was added dropwise at 40° C. to a suspension of aluminium chloride (66.7 g) in methylene chloride (200 ml). The reaction mixture was added to dilute hydrochloric acid after 18 hours at 40° C. The aqueous phase was separated off and extracted once with methylene chloride (250 ml). The combined organic phases were freed from the solvent. The residue was recrystallized from cyclohexane. 36 g of a colorless solid (m.p.: 119-120° C.) were obtained.
Quantity
45.2 g
Type
reactant
Reaction Step One
Quantity
54.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[Cl:5][C:6]1[CH:7]=[C:8]([CH2:13][CH2:14][C:15]([OH:17])=O)[CH:9]=[C:10]([Cl:12])[CH:11]=1>C(Cl)Cl>[Cl:12][C:10]1[CH:9]=[C:8]2[C:7](=[C:6]([Cl:5])[CH:11]=1)[C:15](=[O:17])[CH2:14][CH2:13]2

Inputs

Step One
Name
Quantity
45.2 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
54.8 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)CCC(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction
CUSTOM
Type
CUSTOM
Details
excess thionyl chloride and the solvent were removed by distillation
ADDITION
Type
ADDITION
Details
The oily residue was added dropwise at 40° C. to a suspension of aluminium chloride (66.7 g) in methylene chloride (200 ml)
ADDITION
Type
ADDITION
Details
The reaction mixture was added to dilute hydrochloric acid after 18 hours at 40° C
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated off
EXTRACTION
Type
EXTRACTION
Details
extracted once with methylene chloride (250 ml)
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from cyclohexane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2CCC(C2=C(C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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